



Application of 2-Methylheptadecane in Diesel Surrogate Fuel Studies

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Compound of Interest		
Compound Name:	2-Methylheptadecane	
Cat. No.:	B108993	Get Quote

Application Note

Introduction

2-Methylheptadecane is a branched alkane that serves as a crucial component in the formulation of high-fidelity diesel surrogate fuels. Surrogate fuels are mixtures of a limited number of pure chemical compounds designed to emulate the physical and chemical properties of complex real fuels like diesel. The use of well-defined surrogate fuels is essential for reproducible combustion research and the development of accurate chemical kinetic models for engine simulations. **2-Methylheptadecane** is particularly valuable as it is more representative of the branched alkanes found in commercial diesel fuels compared to other substitutes like iso-cetane (2,2,4,4,6,8,8-heptamethylnonane).[1][2] This makes it a key ingredient for creating surrogates that can accurately mimic the combustion behavior of real diesel fuel under various engine operating conditions.[1][2][3]

Key Applications

- Component of High-Fidelity Diesel Surrogates: **2-Methylheptadecane** has been utilized as a key component in a nine-component diesel surrogate fuel, referred to as "V2".[1][2] This surrogate was developed to closely match the compositional characteristics of a target grade no. 2-D S15 diesel emissions-certification fuel.[1][2]
- Improving Compositional Accuracy: The inclusion of **2-methylheptadecane** in the V2 surrogate palette was a deliberate choice to enhance the compositional accuracy of the



surrogate fuel.[1] This allows researchers to investigate the influence of specific hydrocarbon classes on combustion and emission characteristics.[1][2]

Engine Testing and Chemical-Kinetic Modeling: Surrogate fuels containing 2-methylheptadecane are designed for use in single-cylinder engine and combustion vessel experiments.[1][3] The data from these experiments are crucial for validating and refining detailed chemical-kinetic models used in computational fluid dynamics (CFD) simulations of diesel engines.[4]

Data Presentation

Table 1: Physicochemical Properties of 2-Methylheptadecane

Property	Value	Unit	Reference
Molecular Formula	C18H38	-	[5]
Molecular Weight	254.49	g/mol	[5][6]
CAS Number	1560-89-0	-	[5][6]
Normal Boiling Point	585.15 (312 °C)	К	[5]
Normal Melting Point	258.15 (-15 °C)	К	[5]

Table 2: Composition and Properties of V2 Diesel Surrogate Fuel Containing **2-Methylheptadecane**



Component	Chemical Class	Mass Fraction (%) in V2 Surrogate
n-Dodecane	n-Alkane	10.1
n-Hexadecane	n-Alkane	15.2
n-Eicosane	n-Alkane	7.6
2-Methylheptadecane	Branched Alkane	12.7
Iso-dodecane	Branched Alkane	5.1
Cyclohexane, propyl-	Cycloalkane	10.1
Decahydronaphthalene	Cycloalkane	10.1
Toluene	Aromatic	15.2
1-Methylnaphthalene	Aromatic	13.9

Note: The exact composition of the V2 surrogate fuel is detailed in the referenced literature.[1]

Experimental Protocols

1. Protocol for Target Diesel Fuel Characterization

This protocol outlines the methodology for characterizing the composition of a target diesel fuel to inform the formulation of a surrogate.

- Two-Dimensional Gas Chromatography with Flame Ionization Detection (GC×GC-FID):
 - Obtain a sample of the target diesel fuel (e.g., grade no. 2-D S15 diesel emissionscertification fuel).[1][2]
 - Prepare the sample for GC×GC-FID analysis according to standard laboratory procedures.
 - Perform GC×GC-FID analysis to separate and quantify the different hydrocarbon classes present in the fuel, such as normal alkanes, branched alkanes, cycloalkanes, and aromatics.[1]



- Analyze the resulting chromatograms to determine the mass fractions of the various hydrocarbon classes.[1]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Utilize proton-decoupled ¹³C and ¹H NMR spectroscopy to determine the mole fractions of different carbon types in the target fuel.[1]
 - This provides detailed information about the molecular structures present, which is crucial for selecting appropriate surrogate components.[1]
- 2. Protocol for Diesel Surrogate Fuel Formulation and Blending

This protocol describes the process of formulating and blending a diesel surrogate fuel containing **2-methylheptadecane**.

- Component Selection:
 - Based on the target fuel characterization data, select a palette of pure compounds that
 represent the major hydrocarbon classes.[1] For a high-fidelity surrogate like V2, this
 includes n-alkanes, branched alkanes (such as 2-methylheptadecane), cycloalkanes,
 and aromatics.[1][2]
 - The selection of 2-methylheptadecane is based on its representativeness of branched alkanes in commercial diesel.[2]
- Blending:
 - Obtain high-purity (>98%) individual components for the surrogate mixture.[1]
 - Carefully measure the required mass of each component according to the desired surrogate formulation (e.g., the mass fractions listed in Table 2).
 - Blend the components in a suitable container and ensure thorough mixing to create a homogeneous surrogate fuel.[1]
 - Prepare a sufficiently large batch (e.g., 30 L) to enable extensive testing in various experimental setups.[1][3]



3. Protocol for Surrogate Fuel Property Measurement

This protocol details the measurement of key physical and chemical properties of the blended surrogate fuel to compare with the target diesel fuel.

- Cetane Number (CN):
 - Measure the Derived Cetane Number (DCN) using an Ignition Quality Tester (IQT) according to ASTM D6890 standard.
- Density and Viscosity:
 - Measure the density and viscosity of the surrogate fuel at relevant temperatures using standard laboratory equipment, following ASTM standards.
- Distillation Curve:
 - Obtain the distillation curve of the surrogate fuel using the ASTM D86 standard method to compare its volatility characteristics with the target fuel.[2]
- Lower Heating Value (LHV):
 - Determine the LHV of the surrogate fuel using a bomb calorimeter following the appropriate ASTM standard.

Visualizations

Caption: Workflow for developing and validating diesel surrogate fuels.

Caption: Protocol for evaluating the performance of a surrogate fuel.

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